![molecular formula C11H12Cl2N2O B7504136 1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea](/img/structure/B7504136.png)
1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea, also known as DCPMU, is a synthetic compound that has been extensively studied for its potential use in scientific research. DCPMU belongs to the class of urea-based compounds and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea is not fully understood. However, it has been shown to inhibit the activity of the enzyme, soluble epoxide hydrolase (sEH). sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid mediators that have various biological effects. By inhibiting the activity of sEH, this compound increases the levels of EETs, which may contribute to its biological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective effects. Additionally, this compound has been shown to reduce blood pressure and have cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea in lab experiments is its specificity for sEH inhibition. This compound has been shown to selectively inhibit sEH without affecting other enzymes. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research related to 1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea. One area of research is the development of more potent and selective sEH inhibitors. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biological effects. Furthermore, this compound may have potential therapeutic applications in various diseases, and further studies are needed to explore its potential clinical use.
Synthesemethoden
1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dichlorobenzylamine with cyclopropyl isocyanate to form the intermediate compound, 1-cyclopropyl-3-(2,4-dichlorobenzyl)urea. The intermediate compound is then treated with hydroxylamine hydrochloride to form this compound.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea has been extensively studied for its potential use in scientific research. It has been shown to have various biological effects and has been used in studies related to cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and has been used in studies related to breast cancer, prostate cancer, and leukemia. It has also been shown to have anti-inflammatory effects and has been used in studies related to rheumatoid arthritis and asthma. Additionally, this compound has been shown to have neuroprotective effects and has been used in studies related to Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c12-8-2-1-7(10(13)5-8)6-14-11(16)15-9-3-4-9/h1-2,5,9H,3-4,6H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYBTEHNHAJFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
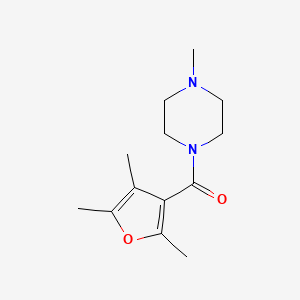
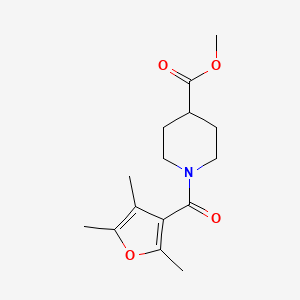
![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B7504071.png)
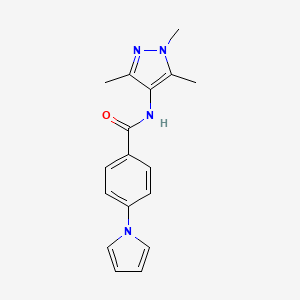

![[2-[(1,1-Dioxothiolan-3-yl)-methylamino]-2-oxoethyl] 2-ethoxybenzoate](/img/structure/B7504089.png)
![[2-[Cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate](/img/structure/B7504097.png)
![7-(1,3-benzodioxol-5-yl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7504102.png)
![N-cyclopropyl-4-[(2-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B7504110.png)

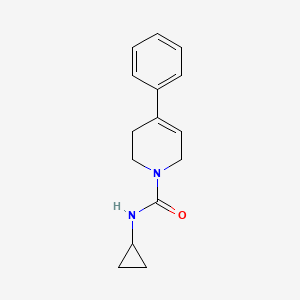
![ethyl 6-[(2,4-dimethylbenzoyl)oxymethyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7504129.png)
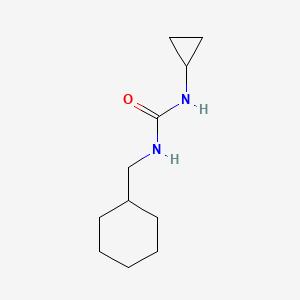
![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(1-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B7504144.png)
